4-Chloro-6-methylpyrimidine-2-carbaldehyde
Description
4-Chloro-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative featuring a chloro group at position 4, a methyl group at position 6, and a carbaldehyde functional group at position 2. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and reactivity . The carbaldehyde group (-CHO) at position 2 provides a reactive site for nucleophilic additions, condensations, and further functionalization, making this compound a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
4-chloro-6-methylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C6H5ClN2O/c1-4-2-5(7)9-6(3-10)8-4/h2-3H,1H3 |
InChI Key |
WOUFDCKPZXUHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylpyrimidine-2-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-2-carbaldehyde. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-6-methylpyrimidine-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: 4-Chloro-6-methylpyrimidine-2-carboxylic acid.
Reduction: 4-Chloro-6-methylpyrimidine-2-methanol.
Scientific Research Applications
4-Chloro-6-methylpyrimidine-2-carbaldehyde is used in scientific research for various applications:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and nucleic acid analogs.
Medicine: As a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylpyrimidine-2-carbaldehyde depends on its application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The chloro and aldehyde groups can interact with biological molecules, leading to inhibition or activation of enzymatic pathways. The exact molecular targets and pathways vary depending on the specific derivative or application .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Electron-Withdrawing vs. Donating Groups : The chloro group (Cl) at position 4 in the target compound enhances electrophilicity at adjacent positions, facilitating substitution reactions. In contrast, the methoxy group (OCH₃) in the analog from is electron-donating, reducing electrophilicity but improving solubility in organic solvents.
- Aldehyde Reactivity: The carbaldehyde group in 4-Chloro-6-methylpyrimidine-2-carbaldehyde enables condensation reactions (e.g., with amines or hydrazines) to form Schiff bases or hydrazones, critical in drug design . The thienopyrimidine analog in demonstrates similar aldehyde-driven reactivity in reductive amination for kinase inhibitors.
Biological Activity
4-Chloro-6-methylpyrimidine-2-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of 4-Chloro-6-methylpyrimidine-2-carbaldehyde, summarizing key research findings, mechanisms of action, and potential applications.
4-Chloro-6-methylpyrimidine-2-carbaldehyde can be represented by the molecular formula and has a molecular weight of 158.58 g/mol. The compound features a chloro substituent at the 4-position and a methyl group at the 6-position of the pyrimidine ring, along with an aldehyde functional group at the 2-position.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit various biological activities. Specifically, studies on 4-chloro-6-methylpyrimidine derivatives have shown promising results in several areas:
- Antibacterial Activity : Pyrimidines have been noted for their antibacterial properties, with some derivatives demonstrating significant inhibitory effects against bacterial strains.
- Antifungal Activity : Certain modifications to pyrimidine structures have resulted in enhanced antifungal activity.
- Anticancer Potential : There is evidence suggesting that pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis.
The mechanisms through which 4-Chloro-6-methylpyrimidine-2-carbaldehyde exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- DNA Interaction : Some pyrimidines can intercalate into DNA, affecting replication and transcription processes.
- Receptor Modulation : Binding to various receptors can alter signaling pathways critical for cell survival and proliferation.
Case Studies
- Anticancer Activity :
- Antibacterial Properties :
- Antifungal Effects :
Data Table: Biological Activities of 4-Chloro-6-methylpyrimidine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
